molecular formula C14H11ClN4OS B14943719 4-(5-chloro-2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(5-chloro-2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14943719
M. Wt: 318.8 g/mol
InChI Key: SLJCKXUOVIADNP-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group can be introduced via thiolation reactions using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in microbial and cancer cell growth.

    Pathways: Inhibition of key metabolic pathways, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chloro-2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: shares structural similarities with other triazole derivatives such as fluconazole, itraconazole, and voriconazole.

Uniqueness

    Structural Features: The presence of the 5-chloro-2-methoxyphenyl and pyridin-3-yl groups imparts unique chemical properties and biological activities.

    Biological Activity: Exhibits a broader spectrum of activity compared to some other triazole derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4OS/c1-20-12-5-4-10(15)7-11(12)19-13(17-18-14(19)21)9-3-2-6-16-8-9/h2-8H,1H3,(H,18,21)

InChI Key

SLJCKXUOVIADNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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